Apopinene

説明

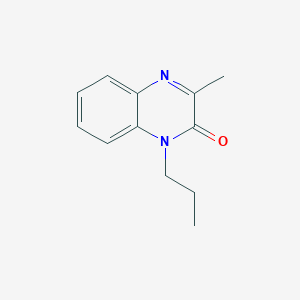

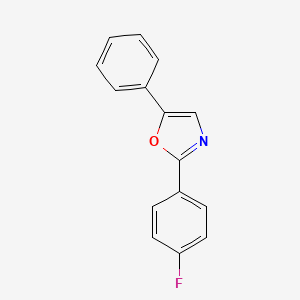

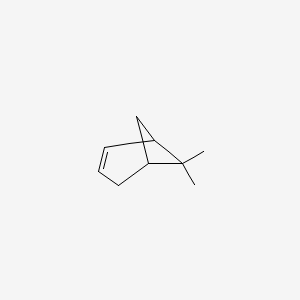

Apopinene is a chemical compound with the formula C9H14 . It is a 9-carbon molecule exhibiting a bicyclic structure with a 6-membered ring bridged by a cyclobutane ring .

Synthesis Analysis

This compound can be synthesized from myrtenal by a reactive distillation process which liberates carbon monoxide . It can also be synthesized from α-pinene in two steps . The China Lake team synthesized two different saturated fuel molecules produced by either hydrogenation or cyclopropanation of this compound .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 24 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), and 2 six-membered ring(s) .Chemical Reactions Analysis

This compound reacts with Ru-based metathesis catalysts to provide an all trans-polymer with a polydispersity index (PDI) as low as 1.6 and molecular weights in the 1100 to 15 600 g·mol -1 range (9-127 monomer units) . Coupling of Grignard reagents with bromothis compound, prepared by treatment of this compound with NBS, gives 4-alkylated derivatives of this compound in high yields .Physical And Chemical Properties Analysis

This compound has a molecular weight of 122.2075 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Apopinene in Biorenewable Monomer Research

This compound shows potential as a biorenewable precursor for sustainable production of materials. Investigations into its use in ring-opening metathesis polymerization (ROMP) reveal its potential as a monomer. It can be derived from myrtenal or α-pinene, which are commercially available and naturally abundant, indicating this compound's promise in sustainable material production (Strick et al., 2015).

将来の方向性

作用機序

Target of Action

Apopinene has been reported to react with Ru-based metathesis catalysts . These catalysts are the primary targets of this compound and play a crucial role in its subsequent reactions.

Mode of Action

The interaction of this compound with its targets results in a ring-opening metathesis polymerization (ROMP) . This process leads to the formation of an all trans-polymer, indicating a significant change in the structure of the compound .

Biochemical Pathways

It’s known that this compound is readily prepared in one-step from myrtenal or two-steps from α-pinene . These steps could be part of a larger biochemical pathway involving these compounds.

Pharmacokinetics

Its molecular weight is known to be 1222075 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of this compound’s action is the formation of an all trans-polymer with a polydispersity index (PDI) as low as 1.6 and molecular weights in the 1100 to 15,600 g·mol -1 range . This transformation indicates a significant molecular and cellular effect of this compound’s action.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from myrtenal or α-pinene is a process that could be affected by the conditions of the reaction environment . Furthermore, the sustainable production of ROMP-based materials from this compound suggests its potential use in environmentally-friendly applications .

生化学分析

Biochemical Properties

Apopinene interacts with various enzymes and proteins during its synthesis. For instance, it is synthesized from myrtenal through a process involving catalytic decarbonylation

Cellular Effects

Given its potential use in biofuel production, it is plausible that it could influence cellular metabolism, particularly in organisms engineered to produce it .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from myrtenal through catalytic decarbonylation This process likely involves binding interactions with catalysts and changes in the expression of genes involved in the synthesis pathway

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its synthesis from myrtenal suggests that it could be relatively stable under the right conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts myrtenal into biofuel

特性

IUPAC Name |

6,6-dimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-9(2)7-4-3-5-8(9)6-7/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEFRHDDZDWKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=CC1C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954521 | |

| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32863-61-9 | |

| Record name | Apopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apopinene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZE9397KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of apopinene?

A1: this compound has a molecular formula of C9H14 and a molecular weight of 122.20 g/mol.

Q2: How is the structure of this compound typically determined?

A2: this compound's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , ]

Q3: What is the spatial arrangement of atoms in this compound?

A3: Studies suggest that the C1-C2-C3-C4-C5 atoms in this compound lie in the same plane, with the 6,6-dimethylbicyclo[3.1.1]hept-2-ene portion adopting a Y-shaped conformation. [, ]

Q4: Is this compound a suitable monomer for polymerization?

A4: Yes, this compound has been successfully polymerized using both anionic and catalytic polymerization techniques. []

Q5: What are the characteristics of this compound polymers?

A5: this compound polymers exhibit high glass transition temperatures (Tg) reaching up to 160 °C, making them suitable for high-performance applications. []

Q6: How does this compound interact with metal catalysts?

A6: this compound has been utilized as a molecular probe to study active sites on metal catalysts, particularly palladium. Its interaction with the catalyst surface leads to specific isomerization and hydrogenation products. [, , , , ]

Q7: What insights were gained from using this compound to probe palladium catalysts?

A7: this compound studies revealed that glassy palladium surfaces have a three-dimensionally random structure with various active sites, including steps and kinks formed during crystallization. []

Q8: How does modifying the structure of this compound affect its reactivity?

A8: Introducing substituents at the 2-position of this compound, such as ethyl, propyl, or isobutyl groups, can significantly influence its reactivity towards hydroboration reactions, impacting the yield and selectivity of chiral borane reagents. [, , , ]

Q9: What are some common synthetic routes to this compound?

A9: this compound can be synthesized from other terpenes like β-pinene or myrtenal. One common approach involves the Wittig olefination of myrtenal. [, ]

Q10: Can this compound undergo ring-opening metathesis polymerization (ROMP)?

A10: Yes, this compound reacts with Ru-based metathesis catalysts to produce an all-trans polymer through ROMP. This characteristic highlights its potential as a biorenewable monomer for sustainable material production. []

Q11: How does the steric bulk of substituents on this compound affect its hydroboration?

A11: Increasing the steric bulk at the 2-position of this compound generally slows down its reaction with hydroborating agents like 9-BBN and borane-methyl sulfide (BMS). [, , ]

Q12: What are some potential applications of this compound and its derivatives?

A12: this compound shows promise as a building block for various applications, including:

- Chiral auxiliary: Its derivatives can be used as chiral auxiliaries in asymmetric synthesis, especially in the preparation of chiral borane reagents for enantioselective reduction of ketones and esters. [, , , ]

- Biobased polymers: Its ability to undergo polymerization makes it a potential candidate for creating biobased polymers with desirable thermal properties. [, ]

- Fragrance ingredient: this compound derivatives possess fragrance properties and are used in the perfume industry. [, ]

- Pharmaceutical intermediates: Some this compound derivatives exhibit cytotoxic activity and are being investigated as potential anticancer agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。